An In-depth Technical Guide to 24 Bisphenol S-d8: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 24 Bisphenol S-d8: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of 24 Bisphenol S-d8 (24 BPS-d8). This deuterated analog of Bisphenol S (BPS) is a critical tool in analytical and research settings, particularly for studies involving the quantification and toxicological assessment of bisphenols.
Chemical Properties and Structure
24 Bisphenol S-d8 is a stable isotope-labeled form of 24 Bisphenol S, where eight hydrogen atoms on the phenolic rings have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based analytical methods, as it is chemically identical to the non-labeled compound but has a distinct mass.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 24 Bisphenol S-d8. Data for the non-deuterated form is also provided for comparison where available.
| Property | Value (24 Bisphenol S-d8) | Value (Bisphenol S) | Reference(s) |
| Molecular Formula | C₁₂H₂D₈O₄S | C₁₂H₁₀O₄S | [1][2] |
| Molecular Weight | 258.32 g/mol | 250.27 g/mol | [1][3] |
| CAS Number | Not available for this specific isomer | 5397-34-2 (unlabeled) | [1][2] |
| Appearance | Pale Yellow to Light Brown Solid | White crystalline powder | [4] |
| Melting Point | 181-184°C | 240.5 °C | [5][6] |
| Boiling Point | Data not available | Data not available | |
| Density | Data not available | 1.3663 g/cm³ at 15 °C | [6] |
| Solubility | Soluble in methanol and acetonitrile | Soluble in ethanol, ether; slightly soluble in benzene, DMSO | [7][8] |
| pKa | Data not available | 8.2 (estimated) | [6] |
| XLogP3 | 2 | 1.9 | [3][6] |
| Hydrogen Bond Donor Count | 2 | 2 | [3] |
| Hydrogen Bond Acceptor Count | 4 | 4 | [3] |
| Topological Polar Surface Area | 83 Ų | 83 Ų | [3][6] |
Chemical Structure
The structure of 24 Bisphenol S-d8 consists of two deuterated phenyl rings linked by a sulfonyl group. The hydroxyl groups are positioned at the 2 and 4 positions of the respective phenyl rings.
IUPAC Name: 2,3,4,5-tetradeuterio-6-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)sulfonylphenol[3]
SMILES: O=S(C1=C([2H])C([2H])=C(O)C([2H])=C1[2H])(C2=C([2H])C([2H])=C([2H])C([2H])=C2O)[1]
Experimental Protocols
24 Bisphenol S-d8 is primarily used as an internal standard in analytical methods for the quantification of Bisphenol S and other bisphenol analogs in various matrices. Below are detailed methodologies for common applications.
Quantification of Bisphenols in Human Urine using UPLC-MS/MS
This protocol describes the determination of total bisphenol concentrations in human urine samples using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with 24 Bisphenol S-d8 as an internal standard.
Methodology:
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Sample Preparation:
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To 1.0 mL of urine sample in a glass tube, add 25 µL of an internal standard solution containing 24 Bisphenol S-d8 in methanol.
-
Add 115 µL of an enzyme mix containing β-glucuronidase/aryl sulfatase in a sodium acetate buffer (0.5 M, pH 5.5) to hydrolyze the conjugated bisphenols[9].
-
Vortex the mixture for 1 minute and incubate at 37°C for 2 hours[9][10].
-
-
Extraction (Dispersive Liquid-Liquid Microextraction - DLLME):
-
After incubation, add 200 µL of methanol and vortex for 1 minute[9].
-
This is followed by the addition of an appropriate extraction solvent (e.g., a mixture of ethyl acetate and n-hexane) and a disperser solvent (e.g., acetonitrile)[10][11].
-
Vortex vigorously to form a cloudy solution and then centrifuge to separate the phases.
-
-
Analysis by UPLC-MS/MS:
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase, such as a 50:50 mixture of acetonitrile and water[12].
-
Inject an aliquot into the UPLC-MS/MS system.
-
UPLC Conditions: A C18 or Phenyl-Hexyl column is typically used with a gradient elution of water and methanol or acetonitrile, often with a modifier like ammonium fluoride or formic acid[9].
-
MS/MS Conditions: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) to detect the specific precursor and product ions for both the native bisphenols and the deuterated internal standard[9][13].
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (24 Bisphenol S-d8) against the concentration of the analyte standards.
-
Determine the concentration of the bisphenols in the urine samples from this calibration curve.
-
Analysis of Bisphenols in Food Matrices using QuEChERS and LC-MS/MS
This protocol details a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method for the analysis of bisphenols in complex food matrices like infant formula or dairy products, followed by LC-MS/MS analysis.
Methodology:
-
Sample Preparation and Extraction (QuEChERS):
-
Homogenize 10 g of the food sample (e.g., infant formula)[14].
-
Add 10 mL of acetonitrile and the internal standard solution (containing 24 Bisphenol S-d8).
-
Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation[15].
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Analysis by LC-MS/MS:
-
Take the supernatant, which can be further concentrated or directly injected into the LC-MS/MS system.
-
The LC-MS/MS conditions are similar to those described in the urine analysis protocol, optimized for the specific food matrix.
-
-
Quantification:
-
Quantification is performed using an internal standard calibration method with 24 Bisphenol S-d8.
-
Signaling Pathways and Metabolism
Bisphenol S, like Bisphenol A (BPA), is an endocrine-disrupting chemical that can interfere with normal hormonal signaling pathways. The deuteration in 24 BPS-d8 does not significantly alter its biological activity.
Interaction with Estrogen and Thyroid Hormone Signaling
BPS has been shown to be a weak agonist for the estrogen receptor (ER) and an antagonist for the thyroid hormone receptor (TR). It can disrupt estradiol-induced nongenomic signaling, which involves rapid cellular responses initiated at the cell membrane.
Below are simplified diagrams representing the estrogen and thyroid hormone signaling pathways and the potential points of interference by BPS.
Caption: Simplified Estrogen Signaling Pathway and BPS Interference.
Caption: Simplified Thyroid Hormone Signaling and BPS Interference.
Metabolism of Bisphenol S
The primary metabolic pathways for BPS in the body are glucuronidation and hydroxylation. Glucuronidation, a phase II metabolic reaction, is the predominant pathway, leading to the formation of BPS glucuronide, which is more water-soluble and readily excreted. A smaller fraction of BPS may undergo phase I hydroxylation.
References
- 1. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]
- 2. 24 Bisphenol S-d8 | CAS | LGC Standards [lgcstandards.com]
- 3. 24 Bisphenol S-d8 | C12H10O4S | CID 169434763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY: map04915 [genome.jp]
- 5. 24 Bisphenol S-d8 [chemicalbook.com]
- 6. Bisphenol S | C12H10O4S | CID 6626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. foodpackagingforum.org [foodpackagingforum.org]
- 8. esslabshop.com [esslabshop.com]
- 9. Development and Interlaboratory Validation of Two Fast UPLC–MS-MS Methods Determining Urinary Bisphenols, Parabens and Phthalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. series.publisso.de [series.publisso.de]
- 12. researchgate.net [researchgate.net]
- 13. saudijournals.com [saudijournals.com]
- 14. waters.com [waters.com]
- 15. mdpi.com [mdpi.com]
